Ethyl 3,5-di-O-caffeoylquinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-di-O-caffeoylquinate is a natural product and an ester compound. It is a derivative of caffeoylquinic acid, which is widely distributed in various plants. This compound is known for its potential antioxidant properties and is used in various fields, including pharmacological research and food research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3,5-di-O-caffeoylquinate can be synthesized through chemical synthesis. The process typically involves the esterification of caffeic acid with quinic acid. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .
Industrial Production Methods: The product is then purified and crystallized for further use .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,5-di-O-caffeoylquinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinic acid derivatives, while reduction can produce different caffeoylquinic acid esters .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-di-O-caffeoylquinate has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor compound.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Industry: Utilized as a food additive due to its antioxidant properties, helping to maintain the freshness and stability of food products
Wirkmechanismus
The mechanism of action of Ethyl 3,5-di-O-caffeoylquinate involves its interaction with various molecular targets and pathways. It has been shown to bind to proteins such as bovine serum albumin through hydrophobic and electrostatic interactions. This binding can lead to fluorescence quenching and stabilization of the complex. Additionally, it may exert its effects through the inhibition of specific enzymes and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-di-O-caffeoylquinate is part of a larger family of caffeoylquinic acids, which include:
- Chlorogenic acid (CGA)
- 3,4-di-O-caffeoylquinic acid (3,4-diCQA)
- 3,5-di-O-caffeoylquinic acid (3,5-diCQA)
- 4,5-di-O-caffeoylquinic acid (4,5-diCQA)
Compared to these similar compounds, this compound is unique due to its specific esterification with ethyl groups, which may influence its solubility, stability, and biological activity .
Eigenschaften
Molekularformel |
C27H28O12 |
---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
ethyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(38-23(32)9-5-15-3-7-17(28)19(30)11-15)25(34)22(14-27)39-24(33)10-6-16-4-8-18(29)20(31)12-16/h3-12,21-22,25,28-31,34,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25?,27?/m1/s1 |
InChI-Schlüssel |
RVRNQEQEOJQOCP-MTGINRALSA-N |
Isomerische SMILES |
CCOC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.